

## FT895: Comprehensive Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and formulation of **FT895**, a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), for use in preclinical research. The information is intended to guide researchers in preparing **FT895** for both in vitro and in vivo experimental settings.

**Physicochemical Properties** 

| Property                  | Value                       | Reference    |
|---------------------------|-----------------------------|--------------|
| Molecular Formula         | C16H15F3N4O2                | [1]          |
| Molecular Weight          | 352.31 g/mol                | [1][2][3]    |
| CAS Number                | 2225728-57-2                | [1][4][5]    |
| Appearance                | White to light yellow solid | [1]          |
| IC <sub>50</sub> (HDAC11) | 3 nM                        | [1][3][5][6] |

## **Solubility Data**

**FT895** exhibits varying solubility depending on the solvent or formulation vehicle. The following tables summarize the solubility data for in vitro and in vivo applications.



In Vitro Solubility

| Solvent | Solubility             | Notes                                                        |
|---------|------------------------|--------------------------------------------------------------|
| DMSO    | ~125 mg/mL (~354.8 mM) | Sonication or heating may be required to aid dissolution.[3] |
| DMSO    | 20 mg/mL (56.77 mM)    | Sonication is recommended.[2]                                |
| DMSO    | 10 mM                  | No special notes provided.[5]                                |

In Vivo Formulation Solubility

| Formulation Components                           | Achievable Concentration               | Reference |
|--------------------------------------------------|----------------------------------------|-----------|
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.90 mM)                 | [1][3][4] |
| 10% DMSO + 90% Corn Oil                          | ≥ 5 mg/mL (14.19 mM)                   | [3][4]    |
| 10% DMSO + 90% (20% SBE-<br>β-CD in Saline)      | ≥ 2.08 mg/mL (5.90 mM)                 | [1][3][4] |
| 5% DMA + 1% Tween 80 + 94% Sterile Water         | Not specified, used for i.p. injection | [7]       |

## **Experimental Protocols**

Note: Always use high-purity solvents and reagents. Prepare fresh working solutions for in vivo experiments on the day of use.[4] For long-term storage of stock solutions, aliquot to avoid repeated freeze-thaw cycles.[4]

# Protocol 1: Preparation of DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **FT895** in DMSO.

Materials:



- FT895 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

### Procedure:

- Weigh the desired amount of FT895 powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.838 mL of DMSO to 1 mg of FT895).
- Vortex the solution vigorously until the powder is completely dissolved.
- If dissolution is slow, sonicate the solution for a few minutes.
- Once fully dissolved, the clear stock solution can be aliquoted and stored.

### Storage:

- -80°C for up to 6 months[3][4]
- -20°C for up to 1 month[3][4]

# Protocol 2: Preparation of Formulation for Intraperitoneal (i.p.) Injection (PEG300-based)

This protocol details the preparation of a common vehicle for in vivo administration of hydrophobic compounds.

#### Materials:

FT895 DMSO stock solution (e.g., 20.8 mg/mL)[1]



- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes for mixing

Procedure (for 1 mL of final formulation):

- Start with 100  $\mu$ L of a 20.8 mg/mL **FT895** stock solution in DMSO.
- Add 400 μL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.[1][4]
- Add 50 μL of Tween-80 and mix again until a clear solution is obtained.[1][4]
- Add 450 μL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.[1][4]
- The final concentration will be 2.08 mg/mL **FT895** in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

# Protocol 3: Preparation of Formulation for Oral Gavage (Corn Oil-based)

This protocol is suitable for oral administration of FT895.

### Materials:

- FT895 DMSO stock solution (e.g., 50 mg/mL)[4]
- Corn Oil
- · Sterile tubes for mixing

Procedure (for 1 mL of final formulation):

- Start with 100 μL of a 50 mg/mL **FT895** stock solution in DMSO.
- Add 900 μL of corn oil.



- Mix thoroughly until a clear and homogenous solution is achieved.
- The final concentration will be 5 mg/mL FT895 in 10% DMSO and 90% Corn Oil.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the signaling pathways modulated by **FT895** and the experimental workflows for its formulation.



Click to download full resolution via product page

Caption: FT895 inhibits HDAC11, modulating pathways like Hippo and JAK/STAT.





Click to download full resolution via product page

Caption: Workflow for preparing **FT895** DMSO stock solution for in vitro use.





Click to download full resolution via product page

Caption: Step-by-step workflow for preparing a PEG300-based **FT895** formulation.

## **Mechanism of Action**

FT895 is a potent and specific inhibitor of HDAC11 with an IC50 of 3 nM.[1][5][6] It demonstrates over 1000-fold selectivity against ten other HDAC family members.[1][2][3] Inhibition of HDAC11 by FT895 has been shown to modulate several signaling pathways, including the Hippo and JAK/STAT pathways, which are implicated in cancer cell growth.[8] Additionally, FT895 has been observed to promote thermogenic pathways by inducing UCP1 expression.[7][9] Studies have also indicated its potential in restricting viral replication, such as that of EV71, and in promoting anti-inflammatory responses through the upregulation of IL-10.



[10] The diverse biological activities of **FT895** make it a valuable tool for research in oncology, virology, and metabolic diseases.[5][8][10][11]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. FT895 | HDAC | Antifungal | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 10. Targeting HDAC11 activity by FT895 restricts EV71 replication PMC [pmc.ncbi.nlm.nih.gov]
- 11. FT895 TargetMol Chemicals Inc [bioscience.co.uk]
- To cite this document: BenchChem. [FT895: Comprehensive Application Notes for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2679868#ft895-solubility-and-formulation-for-experiments]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com